molecular formula C24H25N3O6S B3990066 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B3990066
M. Wt: 483.5 g/mol
InChI Key: INAYBDSFLZMXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a thiophene ring, an imidazole moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiophene, imidazole, and trimethoxyphenyl groups through various coupling reactions and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine-2,3-dione derivatives, thiophene-containing molecules, and imidazole-based compounds. Examples include:

  • Pyrrolidine-2,3-dione derivatives with different substituents.
  • Thiophene-based molecules with varying functional groups.
  • Imidazole-containing compounds with different side chains.

Uniqueness

The uniqueness of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione lies in its combination of functional groups and structural features. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-31-16-12-15(13-17(32-2)23(16)33-3)20-19(21(28)18-6-4-11-34-18)22(29)24(30)27(20)9-5-8-26-10-7-25-14-26/h4,6-7,10-14,20,29H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAYBDSFLZMXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 3
Reactant of Route 3
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 4
Reactant of Route 4
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 5
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 6
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

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